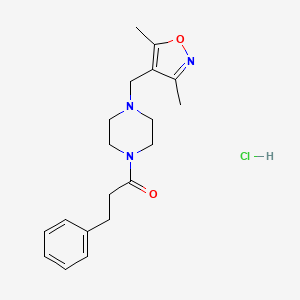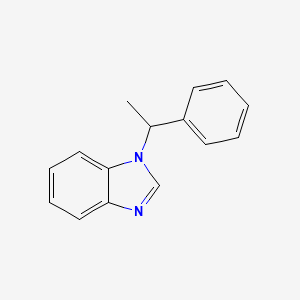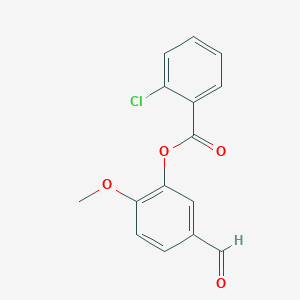
5-Formyl-2-methoxyphenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Formyl-2-methoxyphenyl 2-chlorobenzoate does not directly appear in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as chloro, methoxy, and benzamide groups. For instance, the compound 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) is characterized in two polymorphic forms, alpha and beta, which have been studied for their physical properties using various analytical techniques . Another related compound is a glyburide analogue, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, which has been analyzed quantitatively in mouse plasma and whole blood .
Synthesis Analysis
The synthesis of the compounds related to 5-Formyl-2-methoxyphenyl 2-chlorobenzoate is not detailed in the provided papers. However, the papers do provide insight into the characterization of similar compounds, which suggests that methods such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy are useful for analyzing the structure and purity of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Formyl-2-methoxyphenyl 2-chlorobenzoate has been analyzed using X-ray powder diffractometry, which can differentiate between polymorphic forms by their distinct diffraction patterns . This technique, along with 13C-NMR spectroscopy, provides detailed information about the molecular structure in both the solid and solution phases.
Chemical Reactions Analysis
While the provided papers do not discuss specific chemical reactions involving 5-Formyl-2-methoxyphenyl 2-chlorobenzoate, they do mention the stability of related compounds. For example, TKS159 in its beta form undergoes a phase transition to the alpha form before melting, indicating a reaction related to thermal stability . Such information is valuable for understanding the reactivity and stability of similar compounds under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-Formyl-2-methoxyphenyl 2-chlorobenzoate have been extensively studied. The polymorphs of TKS159 exhibit different thermal behaviors, with the alpha form being more thermodynamically stable than the beta form . Infrared spectroscopy has revealed differences in absorption bands, which are indicative of various functional groups present in the molecules. The quantitative analysis of the glyburide analogue in biological matrices has been achieved using liquid chromatography-tandem mass spectrometry, demonstrating the compound's behavior in biological systems and its stability during analytical procedures .
科学的研究の応用
Synthesis and Chemical Properties
- 5-Formyl-2-methoxyphenyl 2-chlorobenzoate is utilized in the synthesis of various compounds, such as L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. A specific method for the synthesis of these compounds involves the saponification and decarboxylation of related malonic acids (Shimohigashi, Lee, & Izumiya, 1976).
- The compound has been used in the development of derivatives for inhibiting tubulin polymerization, a key process in cell division and a target for cancer therapeutics. Derivatives of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate showed varying degrees of effectiveness in inhibiting tubulin polymerization and disrupting microtubule assembly (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Biological and Pharmaceutical Research
- In pharmaceutical research, the compound has been a key intermediate in the synthesis of drugs like Dapagliflozin, an antidiabetic medication. Its transformation through various chemical processes demonstrates its importance in drug synthesis (Yafei, 2011).
- It is also used in the study of DNA oligos, particularly in investigating the oxidation products of 5-hydroxymethylcytosine-containing DNA. This has implications for understanding DNA modifications and their roles in biological processes (Dai & He, 2011).
Material Science and Corrosion Inhibition
- In the field of material science, derivatives of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been explored as corrosion inhibitors for metals in acidic environments. These compounds showed high degrees of protection, demonstrating their potential in industrial applications (Attou et al., 2020).
Environmental and Microbial Studies
- The compound has been involved in studies related to environmental microbiology, particularly in the bacterial degradation of chlorinated compounds. It serves as a model to understand the microbial breakdown of complex organic pollutants, which is crucial for bioremediation strategies (Arensdorf & Focht, 1995).
作用機序
Target of Action
A structurally similar compound, (5-formyl-2-methoxyphenoxy)acetic acid, has been reported to be a potent, reversible, atp-competitive inhibitor of protein kinase a .
Mode of Action
If we consider the similar compound (5-formyl-2-methoxyphenoxy)acetic acid, it acts as an atp-competitive inhibitor, meaning it competes with atp for binding to the active site of protein kinase a . This prevents the phosphorylation of target proteins, thereby modulating the activity of these proteins.
特性
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-7-6-10(9-17)8-14(13)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZZVFVDOQMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)
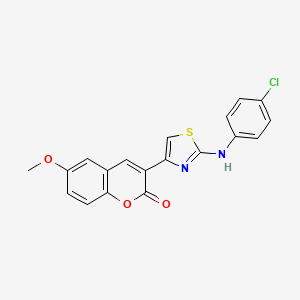

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)
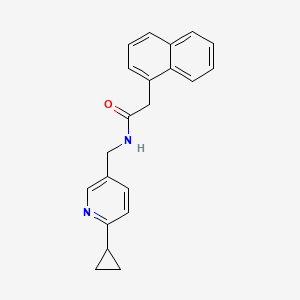


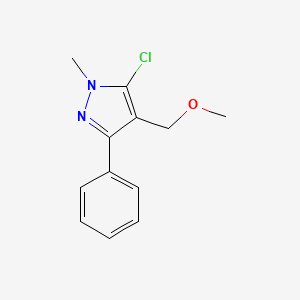
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)
